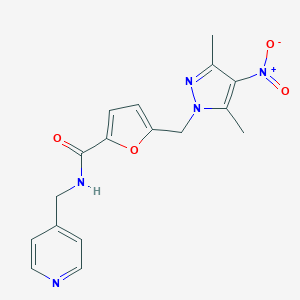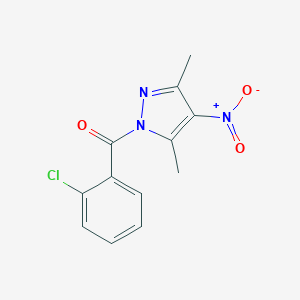![molecular formula C19H19NO B214284 3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B214284.png)
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one, commonly known as MPAC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MPAC belongs to the class of cyclohexenone compounds and is widely used in various fields of research, including medicinal chemistry, drug discovery, and material sciences.
作用机制
The mechanism of action of MPAC is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. MPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPAC has also been reported to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MPAC has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective activities. MPAC has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. MPAC has also been shown to reduce pain sensitivity in animal models of acute and chronic pain and to protect neuronal cells from oxidative stress and apoptosis.
实验室实验的优点和局限性
The advantages of using MPAC in lab experiments include its high potency, selectivity, and ease of synthesis. MPAC has been shown to exhibit potent activity against various targets, such as COX-2 and dopamine D2 receptor, with minimal off-target effects. MPAC is also relatively easy to synthesize, using simple and readily available starting materials. The limitations of using MPAC in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high doses. MPAC may also exhibit variable activity depending on the specific assay conditions and the target of interest.
未来方向
There are several potential future directions for research on MPAC. One direction is to investigate the structure-activity relationship of MPAC and its analogs, in order to identify more potent and selective compounds for specific targets. Another direction is to explore the potential of MPAC as a scaffold for the design of new drugs with novel mechanisms of action. Additionally, MPAC could be used as a tool for the study of specific biological pathways or processes, such as inflammation, pain, and neurodegeneration. Finally, the development of new synthetic methods for the preparation of MPAC and its derivatives could lead to more efficient and sustainable routes for the production of these compounds.
合成方法
The synthesis of MPAC involves the condensation reaction between 4-methylacetophenone and benzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes cyclization to form MPAC. The yield of MPAC can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
MPAC has numerous applications in scientific research, including drug discovery, material sciences, and organic synthesis. MPAC has been identified as a potential lead compound for the development of new drugs, particularly for the treatment of cancer, inflammation, and neurodegenerative diseases. MPAC has also been used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with unique optical and magnetic properties.
属性
产品名称 |
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC 名称 |
3-(4-methylanilino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c1-14-7-9-17(10-8-14)20-18-11-16(12-19(21)13-18)15-5-3-2-4-6-15/h2-10,13,16,20H,11-12H2,1H3 |
InChI 键 |
PUULLVSJRVFHAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)



![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)